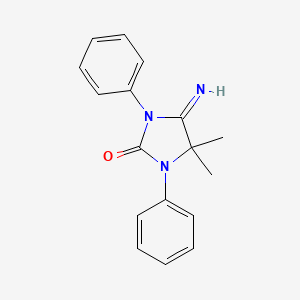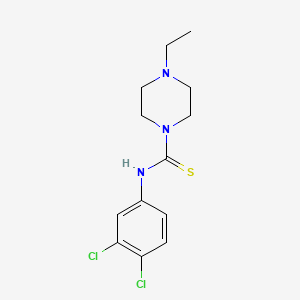![molecular formula C17H18N2O4 B5843510 [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid, also known as EAPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. EAPB belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory and analgesic properties.
作用机制
The exact mechanism of action of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid is not fully understood, but it is believed to act by inhibiting the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain perception. By inhibiting COX, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid reduces the production of prostaglandins, resulting in reduced inflammation and pain.
Biochemical and Physiological Effects:
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have several biochemical and physiological effects. Studies have shown that [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid can reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to reduce the production of reactive oxygen species, which are involved in the inflammatory response. [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has also been shown to reduce pain in animal models, indicating its potential as an analgesic.
实验室实验的优点和局限性
One advantage of using [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid in lab experiments is its high purity and stability. [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid can be synthesized in large quantities with high purity, making it an ideal compound for use in experiments. Additionally, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have low toxicity, making it safe for use in animal models. However, one limitation of using [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for research on [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid. One area of research could be the development of more efficient synthesis methods to improve yield and purity. Additionally, further studies could be conducted to elucidate the exact mechanism of action of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid and its potential therapeutic applications in various diseases. Furthermore, research could be conducted to investigate the potential side effects of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid and its safety in humans. Overall, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has shown promising results in preclinical studies and may have potential as a therapeutic agent in the future.
合成方法
The synthesis of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl chloroformate to form 4-ethoxyphenyl carbamate. This intermediate is then reacted with 4-aminobenzoic acid to yield the final product, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid. The synthesis of [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been optimized to improve yield and purity, and it has been reported that the compound can be synthesized in large quantities with high purity.
科学研究应用
[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Studies have shown that [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has been shown to possess analgesic properties and can reduce pain in animal models. [4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid has also been shown to inhibit the growth of cancer cells and may have potential as a cancer therapy.
属性
IUPAC Name |
2-[4-[(4-ethoxyphenyl)carbamoylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-2-23-15-9-7-14(8-10-15)19-17(22)18-13-5-3-12(4-6-13)11-16(20)21/h3-10H,2,11H2,1H3,(H,20,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYZPKTDMWOKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{3-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5843442.png)
![2-methoxy-4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 2-furoate](/img/structure/B5843449.png)




![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![N-(4-isopropoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5843489.png)

![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)

![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)